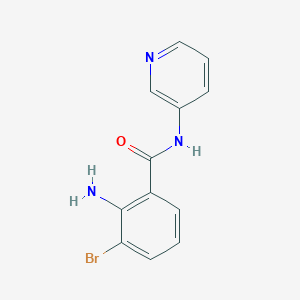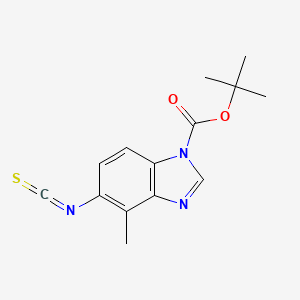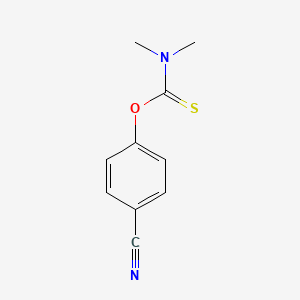![molecular formula C11H13N3O2 B8454588 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8454588.png)
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused ring system containing both imidazole and pyridine rings. The presence of a tert-butyl group at the 2-position and a nitro group at the 6-position makes this compound unique. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Métodos De Preparación
The synthesis of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot, four-component reaction involving ethane-1,2-diamine, 1,1-bis(methylthio)-2-nitroethene, aldehydes, and activated methylene compounds in the presence of ethanol can be used to prepare imidazo[1,2-a]pyridines . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. The compound interacts with sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol production, leading to the disruption of fungal cell membrane integrity .
Comparación Con Compuestos Similares
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Alpidem: Anxiolytic agent.
Zolpidem: Hypnotic used to treat insomnia.
Saripidem: Sedative and anxiolytic.
Zolimidine: Anti-ulcer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)9-7-13-6-8(14(15)16)4-5-10(13)12-9/h4-7H,1-3H3 |
Clave InChI |
HDHDIYWZMRTMHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Pyridin-2-yl-N~2~-[1-(trifluoroacetyl)piperidin-4-yl]glycinamide](/img/structure/B8454544.png)






![Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8454590.png)

